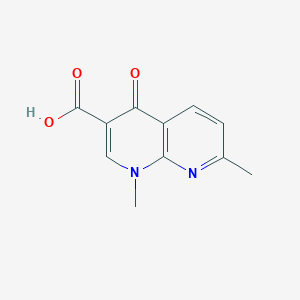

1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)8(11(15)16)5-13(2)10(7)12-6/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGPIHRUIEFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 4-Hydroxy-1,8-naphthyridine Precursors

The foundational method for synthesizing 1,7-dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the alkylation of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. As detailed in Example 4 of US3590036A, this reaction employs methyl iodide under strongly basic conditions to introduce the methyl group at the 1-position . A mixture of 20.4 g of the precursor, 49 g of potassium hydroxide, 400 mL ethanol, water, and 55 mL methyl iodide is refluxed for five days. The use of potassium hydroxide as both a base and acid-acceptor ensures deprotonation of the hydroxyl group, facilitating nucleophilic substitution at the nitrogen atom.

Post-reaction, the crude product is cooled, washed with acetone, and vacuum-dried at 70°C. Subsequent dissolution in water, treatment with decolorizing charcoal, and filtration yield a purified solid. Recrystallization from ethanol further enhances purity, achieving a final product with a melting point consistent with literature values . The stoichiometric ratio of methyl iodide to the precursor (approximately 2.7:1) ensures complete alkylation while minimizing side reactions.

Cyclization Strategies for Intermediate Formation

Prior to alkylation, the synthesis of the intermediate 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid requires cyclization of dialkyl N-(2-pyridyl)aminomethylenemalonate derivatives. As described in US3590036A, this step utilizes high-boiling solvents such as diethyl phthalate or Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) at temperatures exceeding 200°C . These solvents stabilize the transition state during ring closure, promoting the formation of the 1,8-naphthyridine core.

For instance, reacting 2-aminopyridine with diethyl ethoxymethylenemalonate forms the malonate intermediate, which cyclizes upon heating. The choice of solvent critically influences reaction efficiency: diethyl phthalate affords higher yields (∼75%) compared to mineral oil (∼60%) due to its superior thermal stability and polarity . This step is followed by hydrolysis of the ester group under alkaline conditions to yield the free carboxylic acid.

Alternative Alkylation Pathways

Alternative alkylation methods include the use of dimethyl sulfate in the presence of anhydrous dipotassium or disodium salts. As noted in US3590036A, heating the disodium salt of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with dimethyl sulfate at 80–100°C for 12 hours introduces the methyl group without requiring prolonged reflux . This method bypasses the need for large volumes of ethanol and reduces reaction time to 24 hours. However, yields are marginally lower (∼68%) compared to the methyl iodide approach (∼72%), likely due to incomplete salt formation or side reactions with the sulfate anion.

Purification and Characterization

Post-synthesis purification is critical for achieving pharmaceutical-grade material. The crude alkylated product is typically dissolved in hot water, treated with activated charcoal to adsorb impurities, and filtered. Recrystallization from ethanol removes residual unreacted starting materials and byproducts. The final compound exhibits characteristic spectral properties:

Table 1: Spectroscopic Data for this compound

| Property | Value/Description |

|---|---|

| Melting Point | 209–210°C (decomposition) |

| H NMR (DMSO-) | δ 2.45 (s, 3H, CH), δ 3.95 (s, 3H, N–CH), δ 8.15–8.45 (m, 3H, aromatic) |

| IR (KBr) | 1680 cm (C=O), 1550 cm (C=N) |

These data align with structural assignments and confirm the absence of hydroxyl or ester functionalities .

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Alkylation Methods

| Parameter | Methyl Iodide Method | Dimethyl Sulfate Method |

|---|---|---|

| Reaction Time | 5 days | 24 hours |

| Yield | 72% | 68% |

| Solvent Volume | 400 mL ethanol | 150 mL water |

| Byproducts | Ethyl acetal derivatives | Sulfate salts |

| Scalability | Suitable for batch production | Limited by sulfate removal |

The methyl iodide method is preferred for industrial-scale synthesis due to higher yields and simpler byproduct removal . However, the dimethyl sulfate route offers faster reaction times, making it advantageous for small-scale laboratory preparations.

Industrial Considerations and Environmental Impact

Large-scale production requires addressing solvent recovery and iodide waste management. The ethanol-water system used in the methyl iodide method allows for distillation and reuse of ethanol, reducing costs. Conversely, dimethyl sulfate’s toxicity necessitates stringent containment measures, increasing operational complexity . Recent advances, such as the use of lithium tetrafluoroborate in cyclization (as described in WO2021120953A1), highlight potential for greener alternatives, though these remain untested for 1,8-naphthyridines .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid have been extensively studied. Key applications include:

Antimicrobial Properties

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial activity. The initial discovery of nalidixic acid in 1962 highlighted the potential of naphthyridine compounds as antibacterial agents. Subsequent studies have shown that 1,7-Dimethyl derivatives can inhibit bacterial DNA gyrase, making them effective against a range of pathogens including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent pharmacokinetic evaluations suggest that naphthyridine derivatives may serve as promising anticancer agents. Studies have demonstrated that modifications at the C-3 position of naphthyridine can enhance their cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies:

Cyclization Reactions

Synthesis often involves cyclization reactions where appropriate precursors undergo transformation under specific conditions to yield the desired naphthyridine structure. For instance, the use of iodine as a catalyst in a mixture of dioxane and water has been reported to yield high purity products .

Case Studies

Wirkmechanismus

The mechanism of action of 1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds in the naphthyridine family, such as:

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: This compound has an ethyl group at position 1 instead of a methyl group, which can affect its chemical properties and biological activities.

1,8-Naphthyridine-3-carboxylic acid: Lacks the methyl groups at positions 1 and 7, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 13317-12-9) is a heterocyclic compound that belongs to the naphthyridine family. It has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure

The molecular formula for this compound is C11H10N2O3, with a molecular weight of 218.21 g/mol. Its structure features a naphthyridine core with methyl groups at positions 1 and 7, a keto group at position 4, and a carboxylic acid group at position 3.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacteria and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate inhibitory effect |

The compound's mechanism involves the inhibition of DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication and transcription . This mechanism is similar to that of fluoroquinolones, which also exhibit bactericidal effects through DNA interaction.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | |

| A549 (Lung cancer) | 15.0 | |

| HeLa (Cervical cancer) | 10.0 |

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through cell cycle arrest mechanisms.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated potent activity against S. aureus with a zone of inhibition greater than 20 mm .

- Anticancer Properties Investigation : A research article in Pharmaceuticals examined the effects of this compound on various cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis via the mitochondrial pathway .

- Mechanistic Insights : Another study focused on the mechanistic pathways through which this compound exerts its effects on bacterial cells. It highlighted the importance of metal ion chelation in enhancing its antibacterial activity by forming complexes that disrupt cellular functions .

Q & A

Q. What are the standard synthetic protocols for 1,7-dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and its derivatives?

The synthesis involves multi-step reactions, including:

- Gould–Jacobs reaction : Condensation of 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate, followed by cyclization in diphenyl ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- N-Alkylation : Reaction with alkyl halides (e.g., benzyl chloride) in anhydrous DMF using sodium hydride to introduce substituents at the N1 position .

- Hydrolysis : Treatment with 10% NaOH to convert esters to carboxylic acids . Yields range from 67% to 86%, with purification via recrystallization or column chromatography (methanol:chloroform eluent) .

Q. How are structural confirmations performed for synthesized naphthyridine derivatives?

Key techniques include:

- FTIR : Identification of functional groups (e.g., C=O at ~1686 cm⁻¹ for keto groups, ~1651 cm⁻¹ for amides) .

- 1H NMR : Aromatic proton signals (e.g., 8.02–9.19 ppm for naphthyridine rings) and alkyl chain integration .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for compound 5a) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What purification techniques are optimal for naphthyridine derivatives?

- Column chromatography : Using methanol:chloroform (10:40) as eluent to separate intermediates .

- Recrystallization : From solvents like ethanol or DMF for final compounds .

Q. What are common functionalization reactions for the 3-carboxylic acid group?

- Amide coupling : Reacting with amines (e.g., morpholine, piperazine) in sealed tubes with DMF at elevated temperatures .

- Esterification/Decarboxylation : Acidic hydrolysis of esters or decarboxylation under high-temperature conditions .

Advanced Research Questions

Q. What in silico strategies are employed to predict bioactivity and ADMET properties before synthesis?

- PASS analysis : Predicts pharmacological activity (Pa > Pi threshold) to prioritize compounds for synthesis .

- ADMET prediction : Evaluates solubility, bioavailability, and toxicity using tools like SwissADME or ADMETLab .

- Molecular docking : Screens binding affinity to target proteins (e.g., histamine receptors) to rationalize biological activity .

Q. How can researchers address low yields in the N-alkylation step during synthesis?

- Optimized conditions : Use anhydrous DMF, excess alkyl halide, and sodium hydride as a base to minimize side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for challenging alkylations .

Q. What methodologies resolve contradictory biological activity data in naphthyridine derivatives?

- Dose-response studies : Establish concentration-dependent effects to rule out assay variability .

- Target validation : Use siRNA or CRISPR to confirm the role of suspected molecular targets .

- Metabolic stability assays : Assess if poor bioavailability explains inconsistent in vivo/in vitro results .

Q. How to design experiments to explore structure-activity relationships (SAR) for antitumor activity?

- Analog synthesis : Introduce substituents at positions 1, 7, and 3-carboxylic acid to modulate electronic and steric effects .

- In vitro cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Computational modeling : Correlate substituent properties (Hammett constants, logP) with activity trends .

Q. How to apply factorial design in optimizing reaction conditions for naphthyridine synthesis?

- Variable selection : Test temperature, solvent polarity, catalyst loading, and reaction time .

- Statistical analysis : Use ANOVA to identify significant factors affecting yield/purity . Example: A 2⁴ factorial design could optimize cyclization temperature (100–130°C) and NaOH concentration (5–15%) .

Q. What analytical approaches validate decarboxylation or other decomposition pathways?

- TLC monitoring : Track loss of carboxylic acid spots (Rf ~0.3) and emergence of decarboxylated products .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight changes (e.g., loss of CO2, Δm/z = -44) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.